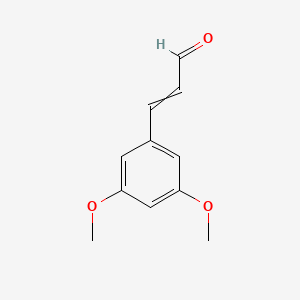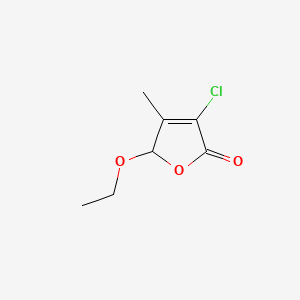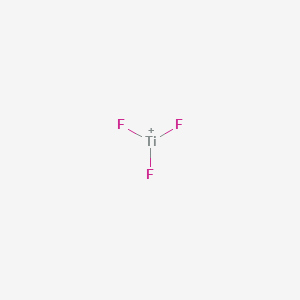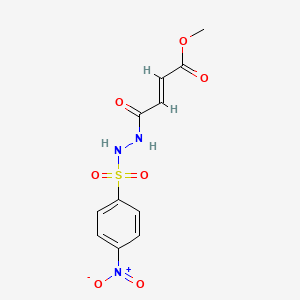![molecular formula C15H22O4Si B14299907 Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate CAS No. 116159-66-1](/img/structure/B14299907.png)
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is an organosilicon compound with a unique structure that combines a phenyl group with a silyl group and a pentanedioate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate typically involves the reaction of dimethyl phenylsilyl chloride with dimethyl pentanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Dimethyl 3-[trimethylsilyl]pentanedioate
- Dimethyl 3-[methyl(phenyl)silyl]pentanedioate
- Dimethyl 3-[diphenylsilyl]pentanedioate
Uniqueness
Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate is unique due to the presence of both a phenyl group and a silyl group in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and materials science.
特性
| 116159-66-1 | |
分子式 |
C15H22O4Si |
分子量 |
294.42 g/mol |
IUPAC名 |
dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate |
InChI |
InChI=1S/C15H22O4Si/c1-18-14(16)10-13(11-15(17)19-2)20(3,4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
InChIキー |
CPDDAJPJVFOBGO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)



![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)


